Parvaquone
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Overview
Description
Parvaquone is a hydroxy naphthoquinone compound with significant anti-protozoal activity. It is primarily used in veterinary medicine to treat Theileriosis, a disease caused by parasites such as Theileria parva and Theileria annulata. The compound is known for its effectiveness in treating East Coast Fever, a fatal disease found in cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parvaquone can be synthesized through various methods. One common approach involves the use of 2-hydroxy naphthalene-1,4-dione as the starting material. The synthesis typically involves single or two-step processes with simple and mild reaction conditions. For instance, one method includes the cyclohexylation of 1-naphthol followed by oxidation and epoxidation .
Industrial Production Methods: Industrial production of this compound focuses on achieving higher atom economy and process economy while maintaining product purity. The use of cheap and easy-to-obtain raw materials and reagents is emphasized. Recent advancements have led to the development of environmentally benign processes that are operationally simple and economically viable .
Chemical Reactions Analysis
Types of Reactions: Parvaquone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often use reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions include various substituted naphthoquinones, which exhibit a broad spectrum of biological activities .
Scientific Research Applications
Parvaquone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active naphthoquinones.
Biology: this compound is studied for its anti-protozoal properties and its effectiveness against Theileria parasites.
Medicine: It is used in veterinary medicine to treat Theileriosis in cattle.
Industry: The compound is explored for its potential use in developing new anti-malarial drugs
Mechanism of Action
Parvaquone exerts its effects by targeting the mitochondrial electron transport chain of the parasites. It binds to the quinone-binding site of cytochrome b, inhibiting the coenzyme Q-cytochrome c reductase. This disruption in the electron transport chain leads to the death of the parasites .
Comparison with Similar Compounds
Buparvaquone: Another hydroxy naphthoquinone with similar anti-protozoal activity.
Atovaquone: A hydroxynaphthoquinone used in the treatment of malaria and Pneumocystis jirovecii pneumonia.
Uniqueness: this compound is unique due to its specific effectiveness against Theileria parva and Theileria annulata, making it a crucial compound in veterinary medicine for treating East Coast Fever. Its relatively simple synthesis and cost-effective production methods further enhance its significance .
Properties
CAS No. |
4042-30-2 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-cyclohexyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h4-5,8-10,17H,1-3,6-7H2 |
InChI Key |
XBGHCDVBZZNDBY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Canonical SMILES |
C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Key on ui other cas no. |
4042-30-2 |
Pictograms |
Irritant |
Synonyms |
2-hydroxy-3-cyclohexyl-1,4-naphthoquinone 993 C 993-C 993C parvaquone Wellcome 993C |
Origin of Product |
United States |
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